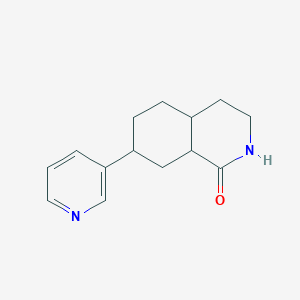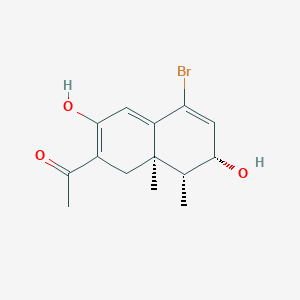
Antiproliferative agent-48
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antiproliferative agent-48 is a compound known for its significant activity against various cancer cell lines. It has shown potential in inhibiting the proliferation of cancer cells, making it a promising candidate for cancer therapy. This compound is particularly effective against triple-negative breast cancer, lung cancer, and cervical cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-48 involves conventional organic synthesis methodologies. The compound is typically synthesized through a series of reactions, including cycloaddition and condensation reactions. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound’s efficacy and safety for therapeutic use .
Análisis De Reacciones Químicas
Types of Reactions: Antiproliferative agent-48 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Antiproliferative agent-48 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cell proliferation, apoptosis, and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly for its ability to inhibit the growth of various cancer cell lines.
Industry: Utilized in the development of new anticancer drugs and formulations
Mecanismo De Acción
The mechanism of action of antiproliferative agent-48 involves several molecular targets and pathways:
DNA Interaction: The compound binds to DNA, interfering with DNA replication and transcription processes.
Reactive Oxygen Species (ROS) Production: It induces the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.
Mitochondrial Membrane Potential Disruption: The compound disrupts the mitochondrial membrane potential, triggering apoptosis through the intrinsic pathway
Comparación Con Compuestos Similares
Antiproliferative agent-48 can be compared with other similar compounds, such as:
Bis-isatin Schiff Bases: These compounds also exhibit significant antiproliferative activity and have been studied for their potential as anticancer agents.
Eugenol Derivatives: Modified eugenol derivatives have shown promising antiproliferative effects and are being explored for their therapeutic potential.
Bis-thiohydantoin Derivatives: These compounds target the epidermal growth factor receptor (EGFR) pathway and have demonstrated potent antiproliferative activity.
Uniqueness: this compound stands out due to its broad-spectrum activity against multiple cancer cell lines and its ability to induce apoptosis through multiple pathways. Its unique mechanism of action and potential for therapeutic application make it a valuable compound in cancer research and drug development .
Propiedades
Fórmula molecular |
C14H17BrO3 |
|---|---|
Peso molecular |
313.19 g/mol |
Nombre IUPAC |
1-[(7R,8R,8aR)-5-bromo-3,7-dihydroxy-8,8a-dimethyl-7,8-dihydro-1H-naphthalen-2-yl]ethanone |
InChI |
InChI=1S/C14H17BrO3/c1-7-12(17)5-11(15)10-4-13(18)9(8(2)16)6-14(7,10)3/h4-5,7,12,17-18H,6H2,1-3H3/t7-,12-,14+/m0/s1 |
Clave InChI |
ZVHPCVAYXRZTMY-ATMGAIRJSA-N |
SMILES isomérico |
C[C@H]1[C@H](C=C(C2=CC(=C(C[C@]12C)C(=O)C)O)Br)O |
SMILES canónico |
CC1C(C=C(C2=CC(=C(CC12C)C(=O)C)O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


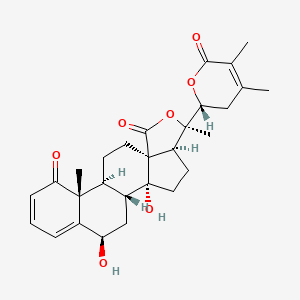
![disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12363419.png)
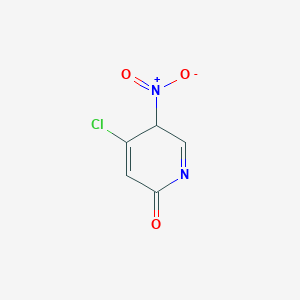
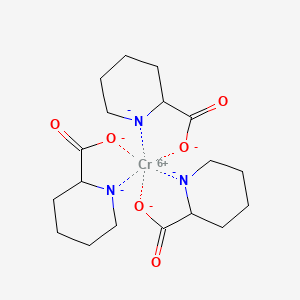
![2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid](/img/structure/B12363426.png)


![2-[2-cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indol-1-yl]acetamide](/img/structure/B12363436.png)
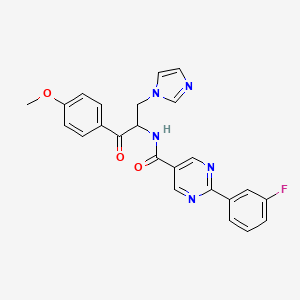

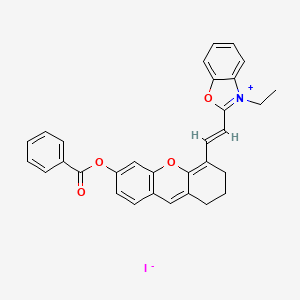
![1-[4-[2-[[2-(4-Chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol](/img/structure/B12363474.png)

